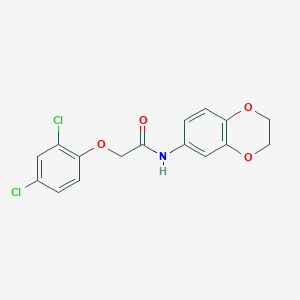
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone is a synthetic compound with potential therapeutic applications. It belongs to the class of quinazolinone derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone is not fully understood. However, it has been proposed that the compound may exert its pharmacological effects through various pathways, including the inhibition of enzymes, the modulation of ion channels, and the activation of signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of potassium channels, which play a role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines and prostaglandins in vitro and in vivo. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It is also relatively stable and easy to handle. However, there are some limitations to its use in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the study of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify its molecular targets. This may lead to the development of more potent and selective analogs of the compound. Additionally, the compound may be used as a tool in the study of ion channels and other biological processes. Overall, the study of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has the potential to contribute to the development of new therapeutic agents and the understanding of biological processes.
Métodos De Síntesis
The synthesis of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone involves the reaction of 2-aminobenzonitrile and 1-naphthylacetonitrile in the presence of a base and a solvent. The reaction proceeds through a condensation reaction and cyclization to form the quinazolinone ring. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of base and solvent, reaction time, and temperature.
Aplicaciones Científicas De Investigación
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various fields. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In addition, it has shown potential as a neuroprotective agent and a modulator of ion channels. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
Nombre del producto |
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone |
|---|---|
Fórmula molecular |
C21H18N2O |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
3-naphthalen-1-yl-2-propylquinazolin-4-one |
InChI |
InChI=1S/C21H18N2O/c1-2-8-20-22-18-13-6-5-12-17(18)21(24)23(20)19-14-7-10-15-9-3-4-11-16(15)19/h3-7,9-14H,2,8H2,1H3 |
Clave InChI |
PDOKDJBPGAYMBP-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)




![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B214906.png)
![2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B214907.png)
![1-[1-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propan-2-ol](/img/structure/B214911.png)
![3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B214912.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214914.png)

![N-[3-(cyclohexylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B214921.png)